2-(2-Chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and reactions with sulfonamides to form the desired derivatives. These processes yield a variety of compounds with potential biological activities, demonstrating the complexity and versatility of synthesizing compounds with thiazolidine cores (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "2-(2-Chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine" involves X-ray crystallography and molecular modeling. These analyses reveal the planarity of the tetrazole rings and the orientation of sulfonamide groups, contributing to their biological activity through interactions with target enzymes or receptors (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of thiazolidine derivatives are influenced by their functional groups. For example, reactions involving thiosemicarbazides and thiodiazoles demonstrate the formation of complexes with unique structures, indicating the reactivity of these compounds and their potential for forming pharmacologically active derivatives (Zhang et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in biological systems and their potential applications. Studies have reported the crystalline structures of related thiazolidine derivatives, providing insight into their stability and interactions with biological molecules (Doreswamy et al., 2007).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, including their reactivity, potential for forming bonds with other molecules, and chemical stability, are influenced by their molecular structure. These properties are key to their function as pharmacological agents or in other applications. Research into thiazolidine and related compounds reveals a wide range of biological activities and potential uses in medicinal chemistry (Jawale et al., 2012).
Scientific Research Applications
Antiviral and Antimicrobial Applications
Research on derivatives of thiazolidine and related compounds has shown promising antiviral and antimicrobial properties. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that certain derivatives possessed anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Zhuo Chen et al., 2010). Similarly, the antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone derivatives was evaluated, with some compounds showing promising antibacterial and antifungal activities (N. Patel, Jaymin C. Patel, & V. Patel, 2010).
Anticancer Applications
The synthesis of pro-apoptotic indapamide derivatives as anticancer agents highlights the potential of thiazolidine derivatives in cancer treatment. One particular compound demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015). This suggests that derivatives of 2-(2-Chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine could be explored further for their anticancer properties.
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances, with quantum chemical and molecular dynamics simulation studies providing insights into their effectiveness in protecting iron against corrosion. These studies offer a theoretical basis for the application of these compounds as corrosion inhibitors, underscoring their practical significance in materials science (S. Kaya et al., 2016).
properties
IUPAC Name |
2-(2-chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2S2/c22-20-9-5-4-8-19(20)21-23(14-15-26-21)27(24,25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZVWDZJJFXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
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